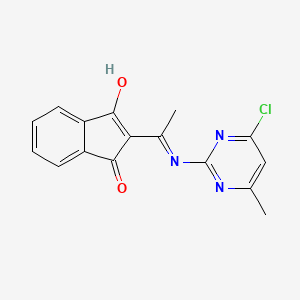

2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione

Descripción

The compound 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione is a hybrid heterocyclic molecule combining an indane-1,3-dione core with a substituted pyrimidine moiety. Its structure features an ethylidene amino linker bridging the indane-1,3-dione (a bicyclic diketone) and the 6-chloro-4-methylpyrimidin-2-yl group. This design integrates the electron-deficient pyrimidine ring, which may enhance intermolecular interactions, with the planar aromatic indane-1,3-dione system, known for its bioactivity in medicinal chemistry .

Synthesis: The compound is likely synthesized via Knoevenagel condensation, a common method for introducing α,β-unsaturated ketones. This would involve reacting the active methylene group of indane-1,3-dione with an amine-functionalized pyrimidine derivative, such as 6-chloro-4-methylpyrimidin-2-amine, under basic conditions . Similar strategies are employed for analogous indane-1,3-dione derivatives, such as anticoagulant 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione .

Indane-1,3-dione derivatives exhibit anticoagulant, anti-inflammatory, and anticancer properties, while pyrimidine-containing compounds often demonstrate antimicrobial and analgesic effects .

Propiedades

IUPAC Name |

2-[(E)-N-(4-chloro-6-methylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-8-7-12(17)20-16(18-8)19-9(2)13-14(21)10-5-3-4-6-11(10)15(13)22/h3-7,21H,1-2H3/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRWBGPGTDCLKE-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione typically involves the condensation of 6-chloro-4-methylpyrimidin-2-amine with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating diseases such as Alzheimer’s and AIDS.

Organic Electronics: The compound serves as an electron acceptor in the design of dyes for solar cells and photoinitiators for polymerization.

Photopolymerization: It is used in the development of photoinitiators for polymerization processes, which are essential in creating various polymer-based materials.

Bioimaging: The compound’s derivatives are employed in bioimaging applications due to their fluorescent properties.

Mecanismo De Acción

The mechanism of action of 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Indane-1,3-Dione Derivatives

- The ethylidene linker may increase conformational flexibility relative to rigid fused systems like furochromenones .

Pyrimidine Derivatives

- Key Differences : The 6-chloro-4-methylpyrimidine group in the target compound may confer greater electrophilicity compared to pyridine analogs, influencing reactivity in substitution reactions. Chlorine at position 6 could enhance metabolic stability relative to methyl or ethoxy substituents .

Functional Analogues

Anti-Inflammatory Agents

- Furochromenylideneaminopyrimidinones (): Exhibit analgesic and anti-inflammatory activity via COX inhibition.

- Indane-1,3-dione Derivatives (): 2-Substituted variants show anticoagulant effects by prolonging prothrombin time (PT). The target compound’s pyrimidine group may modulate this activity through steric or electronic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(((6-Chloro-4-methylpyrimidin-2-YL)amino)ethylidene)indane-1,3-dione?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation , leveraging the active methylene group of indane-1,3-dione. This involves reacting indane-1,3-dione with a pyrimidine aldehyde derivative (e.g., 6-chloro-4-methylpyrimidin-2-amine) under basic conditions (e.g., piperidine or secondary amines). The reaction proceeds through enolate formation, nucleophilic attack, and dehydration to yield the α,β-unsaturated carbonyl product. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ may enhance reaction efficiency and selectivity .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Use spectroscopic techniques :

- ¹H/¹³C NMR : Analyze chemical shifts for the ethylidene bridge (δ ~7–8 ppm for α,β-unsaturated protons) and pyrimidine/indane ring systems.

- FT-IR : Confirm carbonyl stretches (~1700 cm⁻¹ for indane-1,3-dione and pyrimidine C=N).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly the chloro and methyl groups on the pyrimidine ring .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis (H37Rv strain) or Gram-positive/-negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Spectrophotometric assays for cholinesterase or neutrophil elastase inhibition, given the indane-1,3-dione scaffold’s affinity for active sites .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity against drug-resistant pathogens?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents:

- Replace the 6-chloro group on the pyrimidine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Introduce heterocyclic moieties (e.g., thiazole) at the ethylidene position to improve solubility and bioavailability .

- Synergistic Studies : Test combinations with frontline drugs (e.g., isoniazid for TB) to identify additive or synergistic effects using checkerboard assays .

Q. What mechanistic insights explain its potential anti-tubercular activity?

- Methodological Answer :

- Target Identification : Perform molecular docking against M. tuberculosis enzymes (e.g., InhA enoyl-ACP reductase) to predict binding modes. Validate via enzymatic inhibition assays .

- Metabolic Stability : Use hepatic microsomal assays to assess CYP450-mediated degradation.

- Resistance Profiling : Generate spontaneous resistant mutants and sequence genomic DNA to identify mutations in target genes .

Q. How can contradictions in pharmacological data (e.g., variable efficacy across cell lines) be addressed?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., uniform cell passage numbers, serum-free conditions).

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .

- Transcriptomic Analysis : Compare gene expression profiles in responsive vs. non-responsive cell lines to uncover resistance mechanisms (e.g., upregulated efflux pumps) .

Data Contradiction Analysis

Q. Why do some indane-1,3-dione derivatives show anticoagulant activity while others exhibit neuroprotective effects?

- Analysis : The substituent pattern dictates bioactivity. For example:

- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione prolongs prothrombin time by mimicking vitamin K, critical for anticoagulation .

- 2-(Pyridinyl) derivatives inhibit acetylcholinesterase via π-π stacking, relevant for Alzheimer’s therapy .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.